Cas no 98603-84-0 (Sialyl-Lewis X)

Sialyl-Lewis X 化学的及び物理的性質
名前と識別子
-
- Sialyl Lewisx (S Lex)
- 3'-Sialyl-Lewis-X tetrasaccharide
- D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®
- Pictilisib (GDC-0941)
- SIALYL LEWIS X
- Sialyl Lewis x, Sodium Salt
- Sialyl LewisX (SLeX) tetraose - 5 mg
- 3)]-2-(acetylamino)-2-deoxy-
- 3)-O-b-D-galactopyranosyl-(1®
- 3'-SIALYL LEWIS
- 3'-SIALYL-LEWISX
- Lewis Sugars
- S LEX
- Sialyl Lex tri
- SLEX,SODIUM SALT
- SSEA 1
- α-NeuNAc-(2→3)-β-D-Gal-(1→4)(α-L-Fuc-[1→3])-D-GlcNAc
- 3′-SLeX
- sLeX
- Sialyl-Lewis X
- D-glucose, O-5-(acetylamino)-3,5-dideoxy-D-glycero-alpha-D-galacto-2-nonulopyranonosyl-(2>3)-O-beta-D-galactopyranosyl-(1>4)-O-[6-deoxy-alpha-L-galactopyranosyl-(1>3)]-2-(acetylamino)-2-deoxy-
- DTXSID60913167
- SCHEMBL346849
- Sialyl lewis-x
- a-NeuNAc-(2>3)-b-D-Gal-(1>4)(a-L-Fuc-[1>3])-D-GlcNAc
- D-GLUCOSE, O-(N-ACETYL-.ALPHA.-NEURAMINOSYL)-(2->3)-O-.BETA.-D-GALACTOPYRANOSYL-(1->4)-O-(6-DEOXY-.ALPHA.-L-GALACTOPYRANOSYL-(1->3))-2-(ACETYLAMINO)-2-DEOXY-
- (2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R)-5-acetamido-1,2-dihydroxy-6-oxo-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
- CS-0031944
- (2S,4S,5R,6R)-5-acetamido-2-{[(2S,3R,4S,5S,6R)-2-{[(2R,3R,4R,5R)-5-acetamido-1,2-dihydroxy-6-oxo-4-{[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}hexan-3-yl]oxy}-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
- Q3959958
- 3'-SLeX
- AKOS040754898
- D-Glucose, O-(N-acetyl-alpha-neuraminosyl)-(2->3)-o-beta-D-galactopyranosyl-(1->4)-O-(6-deoxy-alpha-L-galactopyranosyl-(1->3))-2-(acetylamino)-2-deoxy-
- sialyl LewisX
- BDBM50450369
- W-204175
- 0PS35WG8U3
- 98603-84-0
- HY-W020790
- NS00123065
- SialylLewisX
- 3'-Sialyl-Lewis X
- D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2>3)-O-b-D-galactopyranosyl-(1>4)-O-[6-deoxy-a-L-galactopyranosyl-(1>3)]-2-(acetylamino)-2-deoxy- (9CI)
- alpha-NeuNAc-(2>3)-beta-delta-Gal-(1>4)(a-L-Fuc-[1>3])-delta-GlcNAc
- CHEMBL375586
- Sialyl LeX
- LAQPKDLYOBZWBT-NYLDSJSYSA-N
- UNII-0PS35WG8U3
- 3a(2)-Sialyl-Lewis X
- DA-67580
-
- MDL: MFCD00270073
- インチ: InChI=1S/C31H52N2O23/c1-8-17(41)20(44)21(45)28(50-8)54-25-16(33-10(3)38)27(47)51-14(7-36)23(25)53-29-22(46)26(19(43)13(6-35)52-29)56-31(30(48)49)4-11(39)15(32-9(2)37)24(55-31)18(42)12(40)5-34/h8,11-29,34-36,39-47H,4-7H2,1-3H3,(H,32,37)(H,33,38)(H,48,49)/t8?,11?,12-,13?,14?,15?,16?,17?,18-,19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,31?/m1/s1
- InChIKey: LAQPKDLYOBZWBT-UHFFFAOYSA-N
- SMILES: CC1C(O)C(O)C(O)C(OC2C(NC(C)=O)C(OC(C2OC3C(O)C(OC4(C(O)=O)CC(O)C(NC(C)=O)C(O4)[C@H](O)[C@H](O)CO)C(O)C(O3)CO)CO)O)O1
計算された属性
- 精确分子量: 820.29600
- 同位素质量: 820.296086
- 同位体原子数: 0
- 水素結合ドナー数: 15
- 氢键受体数量: 25
- 重原子数量: 56
- 回転可能化学結合数: 16
- 複雑さ: 1320
- 共价键单元数量: 1
- 原子立体中心数の決定: 20
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 互变异构体数量: 8
- Surface Charge: 0
- トポロジー分子極性表面積: 411
- XLogP3: -8.6
じっけんとくせい
- 密度みつど: 1.7±0.1 g/cm3
- ゆうかいてん: 157-161°C
- Boiling Point: 1285.8±65.0 °C at 760 mmHg
- フラッシュポイント: 731.4±34.3 °C
- Refractive Index: 1.653
- Solubility: Methanol (Slightly), Water (Slightly)
- 稳定性: Store in freezer
- PSA: 410.71000
- LogP: -8.60340
- じょうきあつ: 0.0±0.6 mmHg at 25°C
Sialyl-Lewis X Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H303+H313+H333
- 储存条件:−20°C
Sialyl-Lewis X Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S915003-1mg |
Sialyl Lewis X |
98603-84-0 | 1mg |
¥2,199.00 | 2022-09-28 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-203261-1 mg |
Sialyl Lewis x, Sodium Salt, |
98603-84-0 | 1mg |
¥2,813.00 | 2023-07-10 | ||
MedChemExpress | HY-W020790-1mg |
Sialyl-Lewis X |
98603-84-0 | ≥96.0% | 1mg |
¥4200 | 2024-04-15 | |
1PlusChem | 1P01E7HM-1mg |
SialylLewisX |
98603-84-0 | 1mg |
$270.00 | 2024-04-19 | ||
A2B Chem LLC | AX41706-2mg |
SialylLewisX |
98603-84-0 | 2mg |
$273.00 | 2024-05-20 | ||
Ambeed | A1149897-5mg |
(2S,4S,5R,6R)-5-Acetamido-2-(((2S,3R,4S,5S,6R)-2-(((2R,3R,4R,5R)-5-acetamido-1,2-dihydroxy-6-oxo-4-(((2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)hexan-3-yl)oxy)-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid |
98603-84-0 | 99% | 5mg |
$938.0 | 2025-03-03 | |
Aaron | AR01E7PY-10mg |
SialylLewisX |
98603-84-0 | 99% | 10mg |
$1319.00 | 2025-02-10 | |
TRC | S410000-2mg |
Sialyl Lewis X |
98603-84-0 | 2mg |
$356.00 | 2023-05-17 | ||
TRC | S410000-10mg |
Sialyl Lewis X |
98603-84-0 | 10mg |
$ 1325.00 | 2023-09-06 | ||
Biosynth | OS04058-5 mg |
3'-Sialyl Lewis X, sodium salt |
98603-84-0 | 5mg |
$440.90 | 2023-01-03 |
Sialyl-Lewis X 関連文献
-
Abhishek Santra,Hai Yu,Nova Tasnima,Musleh M. Muthana,Yanhong Li,Jie Zeng,Nicholas J. Kenyon,Angelique Y. Louie,Xi Chen Chem. Sci. 2016 7 2827
-
Guiqian Fang,Hao Wang,Zhancun Bian,Jie Sun,Aiqin Liu,Hao Fang,Bo Liu,Qingqiang Yao,Zhongyu Wu RSC Adv. 2018 8 29400
-
Hai Yu,Xi Chen Org. Biomol. Chem. 2016 14 2809
-
Hsuan-Yi Hsiao,Mu-Lin Chen,Huan-Ting Wu,Li-De Huang,Wei-Ting Chien,Ching-Ching Yu,Fan-Dan Jan,Sk Sahabuddin,Tsung-Che Chang,Chun-Cheng Lin Chem. Commun. 2011 47 1187
-
5. Chemo-enzymatic synthesis of glycopolymers and sequential glycopeptides bearing lactosamine and sialyl Lewisx unit pendant chainsFlorence Sallas,Shin-Ichiro Nishimura J. Chem. Soc. Perkin Trans. 1 2000 2091
-
Nicolas Laurent,Josef Voglmeir,Sabine L. Flitsch Chem. Commun. 2008 4400
-
7. 14??NMR spectroscopic methodsChristopher Halkides,R. Thomas Williamson Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 2002 98 639
-
Chaofeng Dai,Lisa H. Cazares,Lifang Wang,Yong Chu,Siming L. Wang,Dean A. Troyer,O. John Semmes,Richard R. Drake,Binghe Wang Chem. Commun. 2011 47 10338
-
9. Synthesis of oligosaccharides structurally related to E-selection ligandsKamaljit Singh,Alfonso Fernández-Mayoralas,Manuel Martín-Lomas J. Chem. Soc. Chem. Commun. 1994 775
-
Claire E. Council,Kelly J. Kilpin,Jessica S. Gusthart,Sarah A. Allman,Bruno Linclau,Seung Seo Lee Org. Biomol. Chem. 2020 18 3423
Sialyl-Lewis Xに関する追加情報
Sialyl-Lewis X: A Comprehensive Overview
Sialyl-Lewis X, also known as sLex, is a glycan structure that plays a critical role in various biological processes. With the CAS number 98603-84-0, this compound has garnered significant attention in the fields of glycobiology, immunology, and cancer research due to its unique properties and functions.
The structure of Sialyl-Lewis X is characterized by a specific arrangement of sugars, including sialic acid, which is attached to a Lewis X determinant. This glycan is commonly found on the surface of cells and is involved in cell-cell interactions, immune regulation, and tumor progression. Recent studies have highlighted its role in modulating immune responses, particularly in the context of cancer immunotherapy.
One of the most exciting developments in Sialyl-Lewis X research is its potential as a therapeutic target. Scientists have discovered that sLex can influence the activity of natural killer (NK) cells and other immune cells, making it a promising candidate for immunomodulatory therapies. For instance, a 2023 study published in Nature Immunology demonstrated that targeting sLex could enhance the efficacy of checkpoint inhibitors in treating certain cancers.
In addition to its therapeutic potential, Sialyl-Lewis X has been implicated in various pathological conditions. For example, elevated levels of sLex have been observed in patients with chronic inflammatory diseases and autoimmune disorders. This suggests that understanding the mechanisms underlying sLex expression could lead to novel diagnostic tools and treatments for these conditions.
From a structural perspective, Sialyl-Lewis X serves as a binding site for selectins, which are proteins involved in leukocyte recruitment during inflammation. This interaction highlights the importance of sLex in immune cell trafficking and suggests that targeting this glycan could be an effective strategy for managing inflammatory diseases.
Recent advancements in glycomics technology have enabled researchers to study Sialyl-Lewis X with unprecedented precision. High-resolution mass spectrometry and advanced imaging techniques have provided new insights into the distribution and function of sLex in vivo. These tools are expected to further accelerate research into this fascinating glycan structure.
In conclusion, Sialyl-Lewis X is a multifaceted glycan with significant implications for human health and disease. Its role in immune regulation, cancer progression, and inflammation makes it an attractive target for both diagnostic and therapeutic applications. As research continues to uncover new aspects of sLex biology, we can anticipate groundbreaking discoveries that will shape the future of glycobiology and medicine.
98603-84-0 (Sialyl-Lewis X) Related Products
- 9004-61-9(Hyaluronic acid)
- 1113-83-3(N-Glycolylneuraminic acid)
- 114661-01-7(STn Epitope)
- 131-48-6(N-Acetylneuraminic acid)
- 1806901-28-9(4-Chloro-3-(difluoromethyl)-5-methoxypyridine-2-sulfonamide)
- 2228444-33-3(3,3-difluoro-2-(5-methylpyrazin-2-yl)propan-1-amine)
- 1251710-02-7(N-{1-(hydroxymethyl)cyclopropylmethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide)
- 1603384-42-4(1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane)
- 23088-42-8((±)-(1-Bromoethyl-2,2,2-d3)benzene)
- 2059966-76-4(3-amino-5-methyl-1H-indazole-7-carboxylic acid)
